molecular formula C20H14ClN5O3S2 B2979154 2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 1226444-54-7

2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2979154
CAS No.: 1226444-54-7
M. Wt: 471.93
InChI Key: RKCOCNMKDSCCAD-UHFFFAOYSA-N
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Description

2-((1-(4-Chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a heterocyclic compound featuring a central imidazole core substituted with 4-chlorophenyl and 3-nitrophenyl groups. The imidazole is linked via a thioether bridge to an acetamide moiety, which is further connected to a thiazole ring. This structure combines electron-withdrawing (chloro, nitro) and aromatic fragments, making it a candidate for diverse biological applications, including enzyme inhibition and anticancer activity.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN5O3S2/c21-14-4-6-15(7-5-14)25-17(13-2-1-3-16(10-13)26(28)29)11-23-20(25)31-12-18(27)24-19-22-8-9-30-19/h1-11H,12H2,(H,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCOCNMKDSCCAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a novel derivative that has garnered attention due to its potential biological activities. This article reviews the biological mechanisms, pharmacological properties, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound features a complex structure combining imidazole, thiazole, and aromatic groups. Its unique arrangement of functional groups contributes to its reactivity and interaction with biological targets. The presence of a chlorophenyl group and a nitrophenyl group enhances its potential for various pharmacological applications.

Biological Mechanisms

Research indicates that the biological activity of this compound may involve:

  • Modulation of mRNA Splicing : It is suggested that the compound influences gene expression pathways by affecting mRNA splicing mechanisms.
  • Antitumor Activity : Compounds with similar thiazole and imidazole structures have shown significant cytotoxic effects against various cancer cell lines, indicating potential antitumor properties .

Anticancer Activity

A study demonstrated that derivatives with thiazole moieties exhibit promising anticancer activity. For example, compounds structurally related to this compound showed IC50 values in the low micromolar range against several cancer cell lines . The structure–activity relationship (SAR) analysis revealed that specific substitutions on the phenyl rings significantly affect cytotoxicity.

Antimicrobial Activity

Compounds similar to this imidazole-thiazole hybrid have been evaluated for their antimicrobial properties. Studies have reported that thiazole derivatives possess notable antibacterial and antifungal activities, making them candidates for further exploration in infectious disease treatment .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A series of thiazole-containing compounds were synthesized and tested against human glioblastoma U251 cells and human melanoma WM793 cells. The most active compound exhibited an IC50 value comparable to doxorubicin, suggesting strong anticancer potential .
  • Antimicrobial Efficacy :
    • Research on derivatives of thiazole indicated significant activity against Candida species, showcasing their potential as antifungal agents. The study highlighted the importance of structural variations in enhancing antimicrobial efficacy .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesIC50 (µg/mL)Unique Aspects
2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamideSimilar imidazole ring; different substituents1.61 ± 1.92Different halogen positioning affects reactivity
2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamideLacks nitro group; contains methoxyethyl10–30Different functional groups influence solubility
2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-ethylacetamideEthyl instead of methyl in amide>1000Variation in alkyl chain affects pharmacokinetics

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Key Substituents Biological Activity/Properties Reference
2-((5-(4-Fluorophenyl)-1-(4-Methoxyphenyl)-1H-Imidazol-2-yl)Thio)-N-(Thiazol-2-yl)Acetamide (Compound 9) 4-Fluorophenyl, 4-methoxyphenyl COX1/2 inhibition
2-[(1-Methyl-1H-Tetrazol-5-yl)Thio]-N-(5-Methyl-4-Phenylthiazol-2-yl)Acetamide (4c) Tetrazole, 5-methyl-4-phenylthiazole Selective anticancer activity (IC50: 23.3 µM)
2-(2,6-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)Acetamide 2,6-Dichlorophenyl Structural similarity to penicillin derivatives
2-((1-(4-Chlorophenyl)-5-(p-Tolyl)-1H-Imidazol-2-yl)Thio)-N-(Thiazol-2-yl)Acetamide 4-Chlorophenyl, p-tolyl (methylphenyl) No reported activity; structural comparison

Analysis:

p-Tolyl (methyl) in the analog from provides electron-donating character, which may reduce reactivity but improve solubility .

Biological Activity :

  • Compound 9 () demonstrates COX1/2 inhibition, likely due to the thiazole-acetamide backbone and aryl substituents mimicking arachidonic acid binding .
  • Compound 4c () exhibits selective cytotoxicity against A549 lung cancer cells (IC50: 23.3 µM), attributed to the tetrazole-thioether motif, which may stabilize interactions with cellular targets .

Structural Flexibility: The thioether linkage in the target compound allows for conformational flexibility, similar to analogs in and , which may influence binding kinetics .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data

Compound Target/Activity IC50/EC50 Selectivity Notes
Target Compound Not reported N/A Hypothesized COX/cancer targets
Compound 9 () COX1/2 inhibition Not quantified Broad anti-inflammatory potential
Compound 4c () A549 lung cancer cells 23.30 ± 0.35 µM >1000 µM vs NIH/3T3 (selective)

Physicochemical Insights:

  • Solubility : The nitro group in the target compound may reduce aqueous solubility compared to methyl or methoxy analogs, necessitating formulation optimization .
  • Stability : Thioether linkages are generally stable under physiological conditions, but the nitro group may confer susceptibility to metabolic reduction .

Q & A

Q. What are the established synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic substitution between a substituted imidazole-thiol intermediate and 2-chloro-N-(thiazol-2-yl)acetamide. A typical procedure involves refluxing equimolar amounts of the thiol derivative (e.g., 5-(4-fluorophenyl)-1-phenyl-1H-imidazole-2-thiol) with 2-chloroacetamide in the presence of potassium carbonate as a base, followed by recrystallization from ethanol . Optimization may include solvent selection (e.g., glacial acetic acid for cyclization ), temperature control (70–80°C for heterocyclic coupling ), and catalyst screening (e.g., PEG-400 with Bleaching Earth Clay for improved yields ).

Q. How can the purity and structural integrity of the compound be confirmed post-synthesis?

Standard characterization methods include:

  • Melting Point Analysis : To assess purity.
  • FT-IR Spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for acetamide, S–C=N vibrations at ~650–750 cm⁻¹ for thiazole) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., aromatic proton integration for chlorophenyl/nitrophenyl groups) .
  • Elemental Analysis : Matching calculated and observed C/H/N/S percentages to validate stoichiometry .

Q. What safety precautions are critical when handling this compound?

Key precautions include:

  • Avoiding inhalation/contact with skin/eyes (use fume hoods, gloves, and goggles).
  • Storing away from ignition sources (P210 hazard code) due to thermal instability .
  • Disposing of waste via approved chemical disposal protocols .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or biological targets?

Molecular docking studies (e.g., using AutoDock Vina) can simulate interactions with enzymes like cyclooxygenase (COX1/2) by analyzing binding affinities and pose validation (e.g., alignment with active-site residues). For example, analogs with halogenated aryl groups show enhanced COX inhibition . Density Functional Theory (DFT) calculations can further elucidate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. What strategies resolve contradictions in biological activity data across similar analogs?

  • Assay Standardization : Ensure consistent cell lines (e.g., MCF-7 for anticancer studies) and control compounds.
  • SAR Analysis : Compare substituent effects (e.g., electron-withdrawing nitro groups vs. electron-donating methoxy groups on aryl rings) to identify activity trends .
  • Metabolic Stability Tests : Assess if discrepancies arise from differential cytochrome P450 metabolism .

Q. How can reaction mechanisms for derivative synthesis be validated experimentally?

  • Kinetic Studies : Monitor reaction progress via TLC/HPLC to identify intermediates (e.g., thiolate anion formation during SN2 displacement) .
  • Isotopic Labeling : Use 13^{13}C-labeled chloroacetamide to trace nucleophilic attack sites via 13^13C NMR .
  • Catalytic Profiling : Compare yields with/without catalysts (e.g., K2_2CO3_3 vs. Et3_3N) to confirm base-driven mechanisms .

Q. What in silico methods are effective for designing analogs with improved pharmacokinetic profiles?

  • QSAR Models : Corrogate substituent hydrophobicity (ClogP) with bioavailability using tools like MOE or Schrödinger .
  • ADMET Prediction : Software like SwissADME evaluates absorption (e.g., BBB permeability) and toxicity (e.g., Ames test alerts) .

Emerging Research Directions

Q. What unexplored biological targets are plausible for this compound?

Potential targets include:

  • Kinase Inhibitors : Analogous thiazole-acetamides show activity against EGFR and VEGFR .
  • Antimicrobial Agents : Thiazole derivatives disrupt bacterial cell membranes (e.g., via porin inhibition) .

Q. How can green chemistry principles be applied to its synthesis?

  • Solvent Replacement : Use cyclopentyl methyl ether (CPME) instead of dioxane for safer reflux .
  • Catalyst Recycling : Recover Bleaching Earth Clay via filtration for reuse in multi-step syntheses .

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